REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([C:7]1[C:12](=[O:13])[N:11]2[C:14]([CH3:18])=[CH:15][CH:16]=[CH:17][C:10]2=[N:9][CH:8]=1)=[O:6])[CH2:2][CH3:3].[CH3:19][S:20]([OH:23])(=[O:22])=[O:21]>>[CH3:19][S:20]([OH:23])(=[O:22])=[O:21].[CH2:1]([NH:4][C:5]([C:7]1[C:12](=[O:13])[N:11]2[C:14]([CH3:18])=[CH:15][CH:16]=[CH:17][C:10]2=[N:9][CH:8]=1)=[O:6])[CH2:2][CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1.527 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC(=O)C1=CN=C2N(C1=O)C(=CC=C2)C
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
1.84 g (86.8%) of the named salt are precipitated as a white crystalline substance, m.p.: 183°-185° C.
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)O.C(CC)NC(=O)C1=CN=C2N(C1=O)C(=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |